REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]2[C:13](Cl)([Cl:14])[CH2:12][CH2:11][CH2:10][C:9]2(Cl)[Cl:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>ClC1C=CC=CC=1>[C:1]1([NH:7][C:8]2[C:9]([Cl:16])=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C1C(CCCC1(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated in an oil bath
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Type
|
WASH
|
Details
|
washed with 300 g of a 10% aqueous solution of sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the organic layer was dried with sodium sulfuric anhydride, from which chlorobenzene
|
Type
|
DISTILLATION
|
Details
|
was distilled away under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |